1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone
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Overview
Description
1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone is an organic compound that features a fluorinated phenyl group and a methyl-substituted phenoxy group connected via an ethanone linkage
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone typically involves the reaction of 4-fluorobenzaldehyde with 4-methylphenol in the presence of a base to form the corresponding ether. This intermediate is then subjected to oxidation to yield the final ethanone product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the methyl-substituted phenoxy group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(4-methylphenoxy)ethanone can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-phenoxyethanone: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-2-(4-methylphenoxy)ethanone: Substitution of fluorine with chlorine can lead to differences in chemical properties and applications.
1-(4-Fluorophenyl)-2-(4-methoxyphenoxy)ethanone: The presence of a methoxy group instead of a methyl group can influence its solubility and reactivity.
Properties
Molecular Formula |
C15H13FO2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C15H13FO2/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
LNBSLKLUGYVRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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